molecular formula C8H18Cl2N2O B1432974 1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 1956331-86-4

1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B1432974
CAS No.: 1956331-86-4
M. Wt: 229.14 g/mol
InChI Key: DRCFFILZGMKHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O. It is known for its unique spirocyclic structure, which consists of a spiro linkage between an oxazolidine and a diazaspirodecane ring system.

Preparation Methods

The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with sigma-1 receptors and μ-opioid receptors. As a sigma-1 receptor antagonist, it modulates the activity of these receptors, which are involved in various cellular processes, including calcium signaling and protein folding. As a μ-opioid receptor agonist, it activates these receptors, leading to analgesic effects. The dual activity of this compound provides a balanced profile, potentially offering effective pain relief with fewer side effects .

Properties

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-3-9-4-2-8(1)7-10-5-6-11-8;;/h9-10H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCFFILZGMKHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 2
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 3
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 4
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 5
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 6
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

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